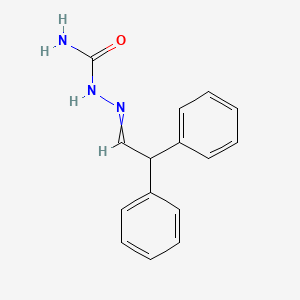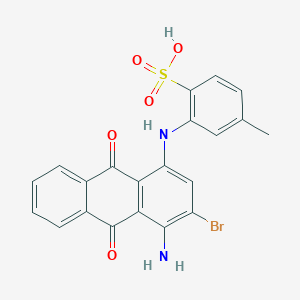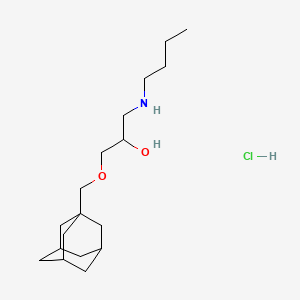
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of adamantane, a compound characterized by its diamond-like structure, which imparts significant stability and rigidity. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-adamantylmethanol, which is then reacted with 2-propanol in the presence of a suitable catalyst to form the intermediate 1-(1-adamantylmethoxy)-2-propanol. This intermediate is then subjected to a substitution reaction with butylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the adamantylmethoxy group, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Palladium on carbon, sodium borohydride
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors.
Industry: The compound’s stability and unique properties make it useful in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, blocking the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This action helps in reducing neurotoxicity and has potential therapeutic benefits in conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride
Uniqueness
Compared to similar compounds, 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride is unique due to its specific butylamino substitution, which imparts distinct pharmacological properties. This substitution affects its binding affinity and selectivity for certain receptors, making it a valuable compound for targeted therapeutic applications.
Eigenschaften
CAS-Nummer |
27866-12-2 |
|---|---|
Molekularformel |
C18H34ClNO2 |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
1-(1-adamantylmethoxy)-3-(butylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H33NO2.ClH/c1-2-3-4-19-11-17(20)12-21-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,19-20H,2-13H2,1H3;1H |
InChI-Schlüssel |
UIPLPUVJMFSPTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)

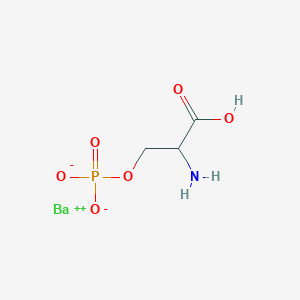

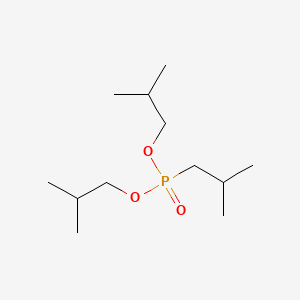
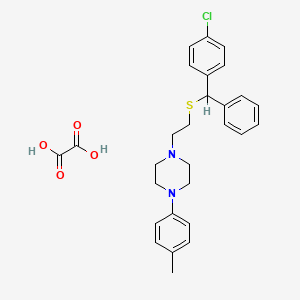
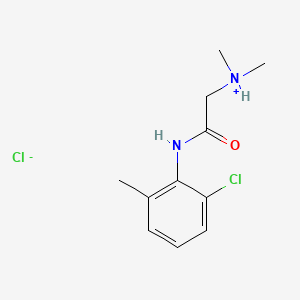
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
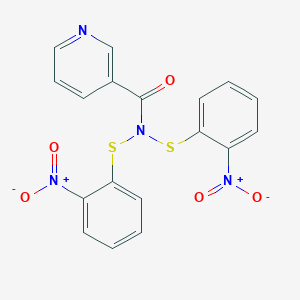

![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
